molecular formula C24H31N3O3 B243941 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B243941
M. Wt: 409.5 g/mol
InChI Key: PWDHZNNEKQBAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide: is a complex organic compound with a molecular formula of C23H29N3O3. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a halogenated benzene derivative.

    Introduction of the Acetamide Moiety: The acetamide group is added through an acylation reaction, where the phenyl-piperazine intermediate reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide
  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H31N3O3/c1-18-5-11-21(12-6-18)30-17-22(28)25-19-7-9-20(10-8-19)26-13-15-27(16-14-26)23(29)24(2,3)4/h5-12H,13-17H2,1-4H3,(H,25,28)

InChI Key

PWDHZNNEKQBAJC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Origin of Product

United States

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